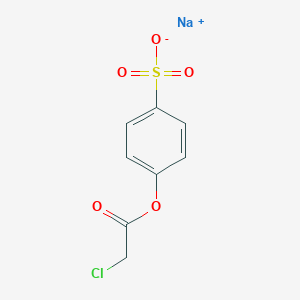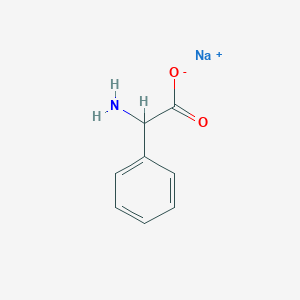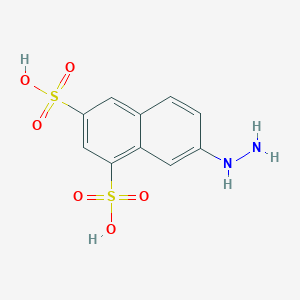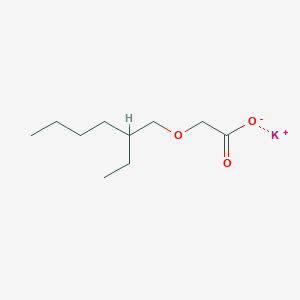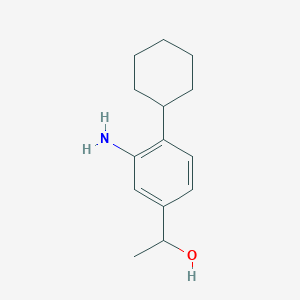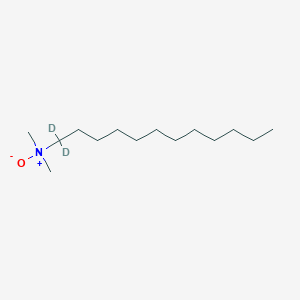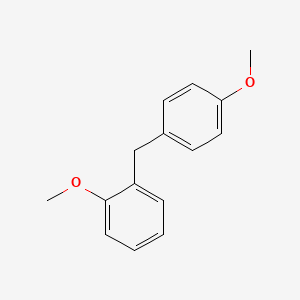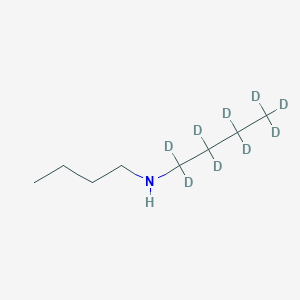
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine is a deuterated compound with the molecular formula CD3(CD2)3NH(CH2)3CH3. It is a stable isotope-labeled compound, where one of the butyl groups is fully deuterated. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylamine-(monobutyl-d9) involves the deuteration of butylamine. The process typically includes the following steps:
Deuteration of Butylamine: The butylamine is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This results in the replacement of hydrogen atoms with deuterium atoms.
Purification: The deuterated butylamine is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity of 98 atom % D.
Industrial Production Methods
Industrial production of Dibutylamine-(monobutyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butylamine are deuterated using deuterium gas in industrial reactors.
Continuous Purification: The deuterated product is continuously purified using industrial-scale distillation or chromatography systems to ensure consistent isotopic purity and concentration.
化学反应分析
Types of Reactions
Dibutylamine-(monobutyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Substituted amines with various functional groups.
科学研究应用
Dibutylamine-(monobutyl-d9) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of amine-containing drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.
作用机制
The mechanism of action of Dibutylamine-(monobutyl-d9) involves its interaction with molecular targets through its amine group. The deuterium labeling allows for precise tracking and analysis of its behavior in various systems. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions typical of amines, but with the added benefit of isotopic differentiation.
相似化合物的比较
Similar Compounds
Dibutylamine: The non-deuterated version of the compound.
Triethylamine: Another amine with a similar structure but different alkyl groups.
Diethylenetriamine: A polyamine with multiple amine groups.
Uniqueness
Dibutylamine-(monobutyl-d9) is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The isotopic labeling allows for differentiation from non-deuterated compounds in mass spectrometry and other analytical techniques, making it invaluable in research applications.
属性
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,3D2,5D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-NPNXCVMYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
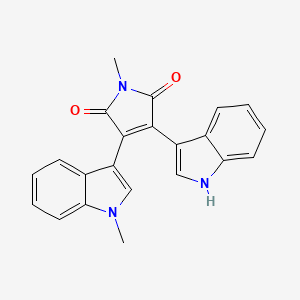
![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)
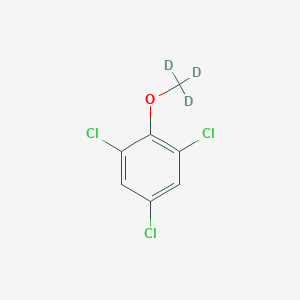
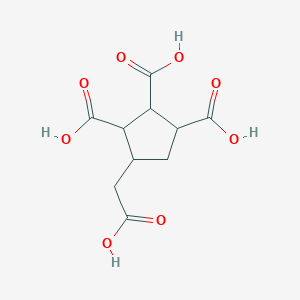
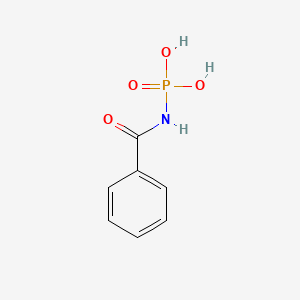
![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)
